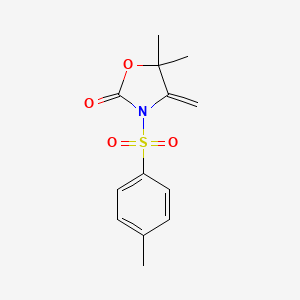
4-(3-Phenylacryloyl)-1,3-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a phenylacryloyl group attached to a 1,3-phenylene diacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate typically involves the reaction of 3-phenylacryloyl chloride with 1,3-dihydroxybenzene in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, where the hydroxyl groups of 1,3-dihydroxybenzene react with the acyl chloride to form the diacetate ester.
Reaction Conditions:
Reagents: 3-phenylacryloyl chloride, 1,3-dihydroxybenzene, pyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Phenylacryloyl)-1,3-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Reduction: 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
Substitution: 4-(3-Phenylacryloyl)-1,3-phenylene diol
Wissenschaftliche Forschungsanwendungen
4-(3-Phenylacryloyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylacryloyl group can act as a Michael acceptor, reacting with nucleophilic residues in proteins and disrupting their function. This can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Phenylacryloyl)-1,3-phenylene diol
- 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
- 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Uniqueness
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenylacryloyl and diacetate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
185300-80-5 |
|---|---|
Molekularformel |
C19H16O5 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
[3-acetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C19H16O5/c1-13(20)23-16-9-10-17(19(12-16)24-14(2)21)18(22)11-8-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI-Schlüssel |
POOAOTQXLFEWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


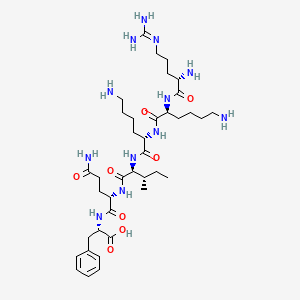
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
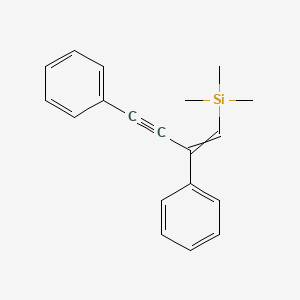

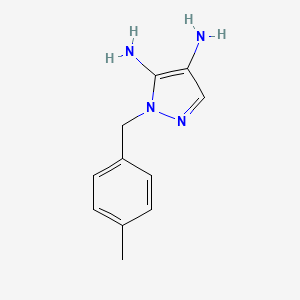
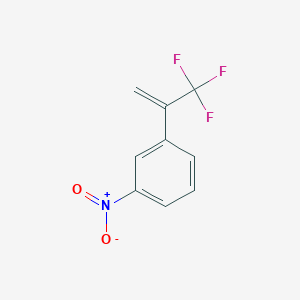


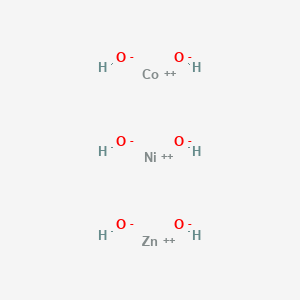


![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

